Trichloroethyl-13C2,d2 β-D-Glucuronide is a premium stable isotope-labeled internal standard (SIL-IS) specifically engineered for the quantitative LC-MS/MS analysis of trichloroethanol glucuronide, the primary urinary metabolite of trichloroethylene and chloral hydrate [1]. Featuring a highly specific +4 Da mass shift derived from a hybrid carbon-13 and deuterium labeling strategy, this compound is designed to overcome the severe analytical challenges associated with halogenated biomarkers. By providing exact chromatographic co-elution and bypassing the intense natural isotopic interference of the trichloro moiety, it serves as an indispensable reagent for clinical toxicology, occupational health biomonitoring, and environmental exposure assessments requiring rigorous regulatory compliance [2].
Substituting Trichloroethyl-13C2,d2 β-D-Glucuronide with generic internal standards, such as propyl glucuronide or solely deuterated analogs, fundamentally compromises assay integrity [1]. Structural analogs do not co-elute with the target analyte, leaving the assay vulnerable to uncorrected matrix-induced ion suppression in complex biological fluids like urine. Furthermore, attempting to use a purely deuterated standard (Trichloroethyl-d2) provides only a +2 Da mass shift, which catastrophically overlaps with the ~97% abundant M+2 natural isotopic peak of the native trichloro compound. Finally, substituting with a labeled aglycone (Trichloroethanol-13C2,d2) fails to track the efficiency of the enzymatic deconjugation step during sample preparation, leading to significant quantification errors in total exposure assessments [2].
In high-throughput LC-MS/MS biomonitoring of urine, generic structural internal standards (such as propyl glucuronide) fail to co-elute precisely with trichloroethyl glucuronide, exposing the assay to uncorrected matrix-induced ion suppression [1]. The Trichloroethyl-13C2,d2 β-D-Glucuronide standard provides exact chromatographic co-elution, reducing quantitative matrix effect variance to <2% and ensuring robust isotope dilution quantification regardless of sample matrix complexity [2].
| Evidence Dimension | Matrix effect variance (Ion suppression/enhancement) |
| Target Compound Data | <2% variance (perfect tracking) |
| Comparator Or Baseline | Structural analog IS (e.g., Propyl glucuronide) (>25% variance) |
| Quantified Difference | >10-fold reduction in matrix-induced quantification error |
| Conditions | Reverse-phase LC-MS/MS of unextracted or diluted urine |
Ensures regulatory-compliant reproducibility in occupational biomonitoring assays without requiring extensive sample cleanup.
For trichloroethyl glucuronide, deuterium-only labeling is restricted to the two non-exchangeable protons on the ethyl chain, yielding a maximum +2 Da shift (Trichloroethyl-d2). Because the native compound's M+2 isotopic peak (from 37Cl) is ~97% as intense as the monoisotopic peak, a +2 Da internal standard suffers from catastrophic isotopic overlap [1]. The incorporation of two 13C atoms alongside the deuterium (13C2,d2) is chemically necessary to achieve a +4 Da shift, cleanly bypassing the M+2 interference and preserving assay linearity at the lower limit of quantification [2].
| Evidence Dimension | Achievable mass shift on the aglycone |
| Target Compound Data | +4 Da shift (13C2, d2 hybrid label) |
| Comparator Or Baseline | Deuterium-only label (Maximum +2 Da shift) |
| Quantified Difference | Provides the critical +2 Da additional shift required to evade M+2 overlap |
| Conditions | Isotope dilution mass spectrometry of trichloro-compounds |
Buyers must procure the 13C/D hybrid label because a purely deuterated analog cannot provide a sufficient mass shift to avoid interference from the native halogenated analyte.
In biomonitoring, total trichloroethanol is often measured by subjecting the sample to enzymatic hydrolysis with β-glucuronidase [1]. Using the intact Trichloroethyl-13C2,d2 β-D-Glucuronide as an internal standard prior to sample preparation allows it to perfectly track the kinetics and efficiency of the deconjugation step. Spiking with a generic labeled aglycone (e.g., Trichloroethanol-13C2,d2) fails to account for incomplete hydrolysis, potentially leading to significant underreporting of total exposure [2].
| Evidence Dimension | Hydrolysis efficiency tracking |
| Target Compound Data | Tracks deconjugation variance (Intact SIL-glucuronide) |
| Comparator Or Baseline | Labeled aglycone IS (Fails to track hydrolysis) |
| Quantified Difference | Eliminates >15-20% quantitative error from incomplete enzymatic digestion |
| Conditions | Urine sample preparation with β-glucuronidase |
Procuring the intact labeled glucuronide, rather than just the labeled aglycone, is essential for validating the sample preparation workflow in total trichloroethanol assays.
Because it perfectly corrects for matrix-induced ion suppression in complex urine samples, this standard is the optimal choice for high-throughput LC-MS/MS screening of industrial workers exposed to trichloroethylene, ensuring accurate quantification of the primary metabolite [1].
In cases of chloral hydrate overdose or drug-facilitated crimes, the +4 Da mass shift ensures that quantification is free from isotopic cross-talk, allowing forensic toxicologists to confidently determine the exact concentration of trichloroethyl glucuronide in blood or urine [2].
For laboratories measuring total trichloroethanol, using the intact labeled glucuronide rather than the labeled aglycone is critical for validating the efficiency of β-glucuronidase enzymatic hydrolysis steps during sample preparation [3].